

HPLC method for purity analysis of 1,1-Diphenylpropane

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Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321

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An Application Note on the Purity Analysis of **1,1-Diphenylpropane** by High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

1,1-Diphenylpropane is an organic compound with the chemical formula $C_{15}H_{16}$. As with any chemical entity utilized in research and development, particularly in the pharmaceutical industry, the accurate determination of its purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for assessing the purity of non-volatile and thermally labile compounds. The presence of two phenyl rings in the structure of **1,1-Diphenylpropane** allows for strong ultraviolet (UV) absorbance, making it highly suitable for analysis by HPLC with UV detection.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of **1,1-Diphenylpropane**. The described protocol is designed to be robust and provide accurate and reproducible results for the determination of the main component and potential impurities.

Experimental Protocol

A detailed methodology for the HPLC purity analysis of **1,1-Diphenylpropane** is provided below.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended as a starting point for its versatility in separating moderately polar compounds. A Phenyl-Hexyl column could also be considered for alternative selectivity due to potential π - π interactions with the aromatic rings of the analyte.
- Solvents: HPLC grade acetonitrile and water.
- Sample: **1,1-Diphenylpropane** reference standard and sample to be analyzed.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

Parameter	Recommended Setting
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Program	0-20 min: 70-90% B; 20-25 min: 90% B; 25-26 min: 90-70% B; 26-30 min: 70% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 μ L
Run Time	30 minutes

Sample Preparation

- Standard Solution Preparation (1 mg/mL):

- Accurately weigh approximately 10 mg of **1,1-Diphenylpropane** reference standard into a 10 mL volumetric flask.
- Dissolve the standard in acetonitrile.
- Dilute to the mark with acetonitrile and mix thoroughly.
- Sample Solution Preparation (1 mg/mL):
 - Accurately weigh approximately 10 mg of the **1,1-Diphenylpropane** sample into a 10 mL volumetric flask.
 - Dissolve the sample in acetonitrile.
 - Dilute to the mark with acetonitrile and mix thoroughly.
- Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. The purity of the **1,1-Diphenylpropane** sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Sample ID	Retention Time (min)	Peak Area (mAU*s)	Area %	Purity (%)
Standard	12.5	15000	99.9	99.9
Sample Lot A	12.5	14850	99.0	99.0
8.2 (Impurity 1)	75	0.5		
15.1 (Impurity 2)	75	0.5		

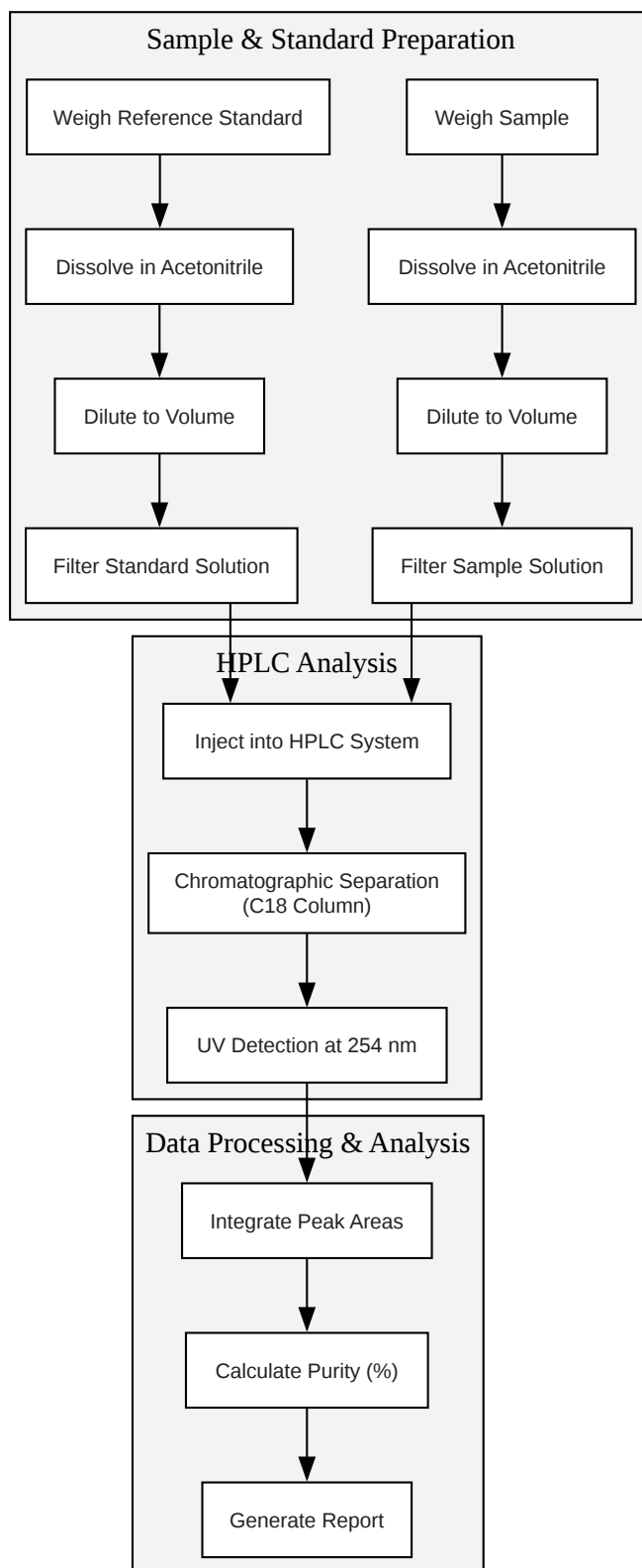
Calculation of Purity:

$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

Mandatory Visualizations

Experimental Workflow

The logical flow of the HPLC purity analysis for **1,1-Diphenylpropane** is illustrated in the following diagram.



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HPLC Purity Analysis Workflow for **1,1-Diphenylpropane**.

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